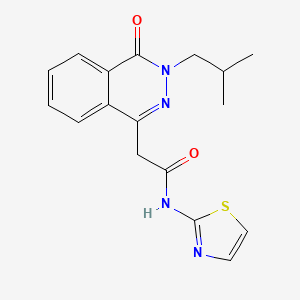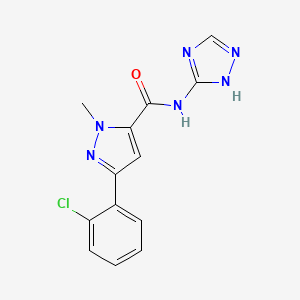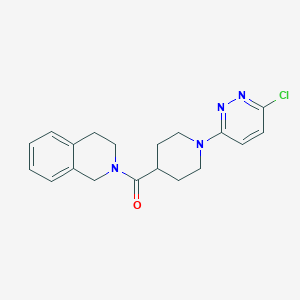![molecular formula C18H13N5O3S B11002106 N-[4-methoxy-3-(1H-tetrazol-5-yl)phenyl]-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B11002106.png)
N-[4-methoxy-3-(1H-tetrazol-5-yl)phenyl]-1-oxo-1H-isothiochromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-METHOXY-3-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a methoxy group, a tetrazole ring, and an isothiochromene moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-METHOXY-3-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach starts with the preparation of the isothiochromene core, which can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions. The tetrazole ring is then introduced via a [2+3] cycloaddition reaction between an azide and a nitrile. The final step involves coupling the methoxy-substituted phenyl group to the isothiochromene-tetrazole intermediate using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for the cycloaddition step or the development of more efficient catalysts for the amide bond formation. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-METHOXY-3-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-[4-METHOXY-3-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[4-METHOXY-3-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
N-[4-METHOXY-3-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Triazole derivatives: Exhibiting antimicrobial and antifungal activities.
Benzothiazole derivatives: Investigated for their anti-inflammatory and analgesic effects.
The uniqueness of N-[4-METHOXY-3-(1H-1,2,3,4-TETRAAZOL-5-YL)PHENYL]-1-OXO-1H-ISOTHIOCHROMENE-3-CARBOXAMIDE lies in its combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other compounds.
Properties
Molecular Formula |
C18H13N5O3S |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[4-methoxy-3-(2H-tetrazol-5-yl)phenyl]-1-oxoisothiochromene-3-carboxamide |
InChI |
InChI=1S/C18H13N5O3S/c1-26-14-7-6-11(9-13(14)16-20-22-23-21-16)19-17(24)15-8-10-4-2-3-5-12(10)18(25)27-15/h2-9H,1H3,(H,19,24)(H,20,21,22,23) |
InChI Key |
LWWGHJPAMYAFBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=O)S2)C4=NNN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-4-fluorobenzamide](/img/structure/B11002027.png)
![trans-4-({[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B11002029.png)


![6-(3,4-dimethoxyphenyl)-2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B11002042.png)
![2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide](/img/structure/B11002048.png)
![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methoxypyridin-3-yl)acetamide](/img/structure/B11002049.png)
![N-{[2-(2,6-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine](/img/structure/B11002051.png)
![3-(5-methoxy-1H-indol-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B11002054.png)
![3-(2,3-dihydro-1-benzofuran-5-yl)-N-{3-[2-(methylsulfanyl)ethyl]-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-yl}propanamide](/img/structure/B11002057.png)
![3-(5-methyl-1H-tetrazol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide](/img/structure/B11002061.png)

![N-(4-phenoxyphenyl)-2-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B11002078.png)
![2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-(6-methoxypyridin-3-yl)acetamide](/img/structure/B11002080.png)
